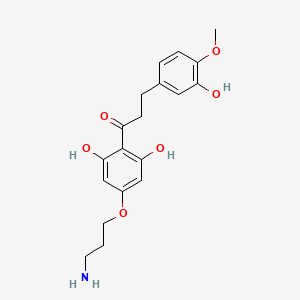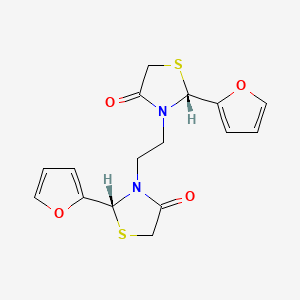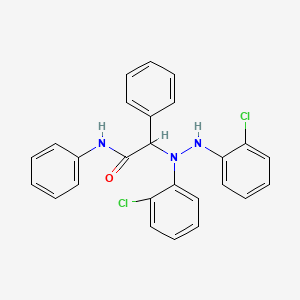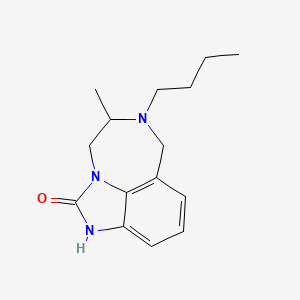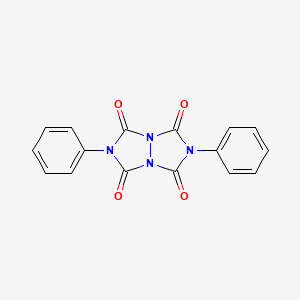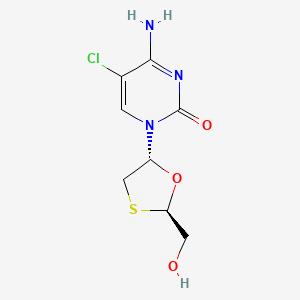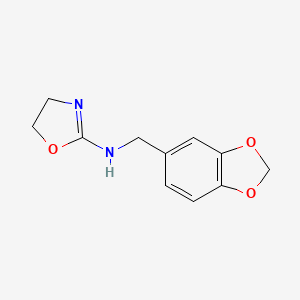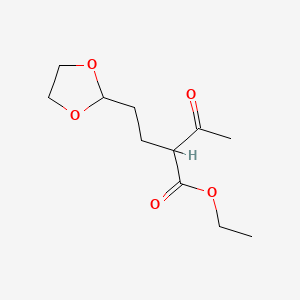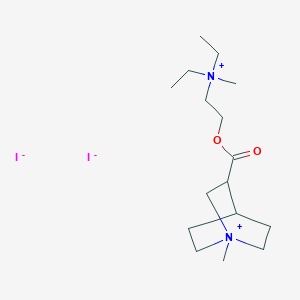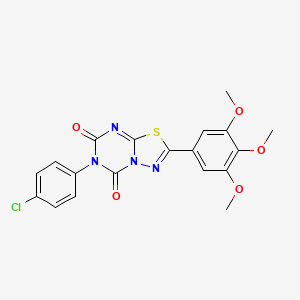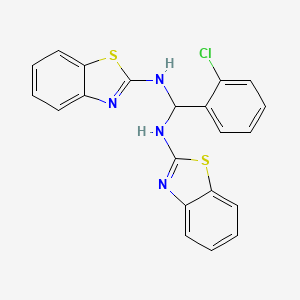
Benzothiazole, 2,2'-(o-chlorobenzylidenediimino)di-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole, 2,2’-(o-chlorobenzylidenediimino)di- is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a chlorobenzylidene group attached to the benzothiazole moiety. Benzothiazoles are known for their diverse biological and industrial applications, making them a significant area of study in synthetic and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole, 2,2’-(o-chlorobenzylidenediimino)di- typically involves the condensation of 2-aminobenzenethiol with o-chlorobenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the benzothiazole ring. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are increasingly being used. These methods not only reduce the reaction time but also enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzothiazole, 2,2’-(o-chlorobenzylidenediimino)di- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, nitrating agents; reactions often require catalysts like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives. These products have significant applications in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
Benzothiazole, 2,2’-(o-chlorobenzylidenediimino)di- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: Investigated for its potential anticancer properties, particularly as inhibitors of specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the production of dyes, pigments, and as a vulcanization accelerator in rubber manufacturing .
Wirkmechanismus
The mechanism of action of benzothiazole, 2,2’-(o-chlorobenzylidenediimino)di- involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as BCL-2, which are involved in the regulation of apoptosis. By binding to these enzymes, the compound can induce cell death in cancer cells, making it a potential anticancer agent. The pathways involved include the mitochondrial apoptotic pathway, where the compound disrupts the balance between pro-apoptotic and anti-apoptotic proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
2-Phenylbenzothiazole: Known for its antimicrobial and anticancer properties
Uniqueness
Benzothiazole, 2,2’-(o-chlorobenzylidenediimino)di- stands out due to its unique chlorobenzylidene group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
96733-55-0 |
|---|---|
Molekularformel |
C21H15ClN4S2 |
Molekulargewicht |
423.0 g/mol |
IUPAC-Name |
N,N'-bis(1,3-benzothiazol-2-yl)-1-(2-chlorophenyl)methanediamine |
InChI |
InChI=1S/C21H15ClN4S2/c22-14-8-2-1-7-13(14)19(25-20-23-15-9-3-5-11-17(15)27-20)26-21-24-16-10-4-6-12-18(16)28-21/h1-12,19H,(H,23,25)(H,24,26) |
InChI-Schlüssel |
SJSQHRNOQKHIIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(NC2=NC3=CC=CC=C3S2)NC4=NC5=CC=CC=C5S4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




